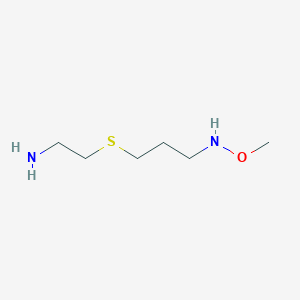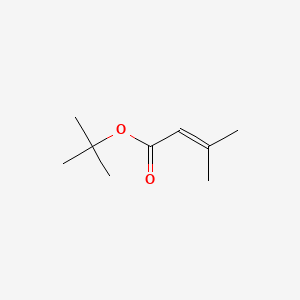
(S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol is a chiral compound with a cyclopropyl ring, a bromine atom, and a phenyl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol typically begins with commercially available starting materials such as (S)-2-butylcyclopropane, bromine, and phenylmethanol.
Cyclopropanation: The first step involves the cyclopropanation of (S)-2-butylcyclopropane using a suitable cyclopropanation reagent under controlled conditions to form the cyclopropyl ring.
Bromination: The cyclopropyl intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Phenylation: The brominated intermediate is then reacted with phenylmethanol under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimization of reaction conditions, purification methods, and safety protocols to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: (S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide, ammonia, or thiourea.
Major Products
Oxidation: Formation of (S)(1-bromo-2-butylcyclopropyl)(phenyl)ketone or (S)(1-bromo-2-butylcyclopropyl)(phenyl)aldehyde.
Reduction: Formation of (S)(2-butylcyclopropyl)(phenyl)methanol.
Substitution: Formation of (S)(1-hydroxy-2-butylcyclopropyl)(phenyl)methanol, (S)(1-amino-2-butylcyclopropyl)(phenyl)methanol, or (S)(1-thio-2-butylcyclopropyl)(phenyl)methanol.
科学的研究の応用
(S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Medicinal Chemistry: The compound’s chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure drugs.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of (S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the chiral center can influence the compound’s binding affinity and selectivity towards its molecular targets.
類似化合物との比較
Similar Compounds
(S)(1-chloro-2-butylcyclopropyl)(phenyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(S)(1-iodo-2-butylcyclopropyl)(phenyl)methanol: Similar structure but with an iodine atom instead of bromine.
(S)(1-bromo-2-methylcyclopropyl)(phenyl)methanol: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
(S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol is unique due to the combination of its chiral center, cyclopropyl ring, and bromine atom. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C14H19BrO |
|---|---|
分子量 |
283.20 g/mol |
IUPAC名 |
[(1S)-1-bromo-2-butylcyclopropyl]-phenylmethanol |
InChI |
InChI=1S/C14H19BrO/c1-2-3-9-12-10-14(12,15)13(16)11-7-5-4-6-8-11/h4-8,12-13,16H,2-3,9-10H2,1H3/t12?,13?,14-/m0/s1 |
InChIキー |
HHUABOVBWUINQY-RUXDESIVSA-N |
異性体SMILES |
CCCCC1C[C@]1(C(C2=CC=CC=C2)O)Br |
正規SMILES |
CCCCC1CC1(C(C2=CC=CC=C2)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B15201281.png)
![tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15201283.png)
![Pyrrolo[1,2-c]pyrimidin-3-ylmethanol](/img/structure/B15201296.png)
![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)
![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)



